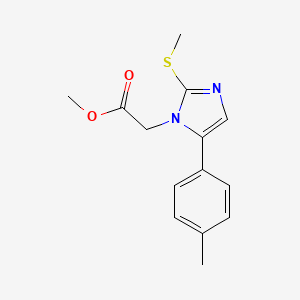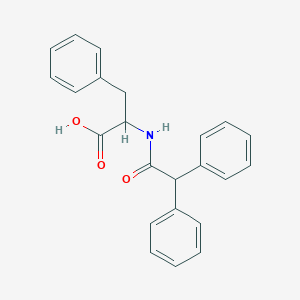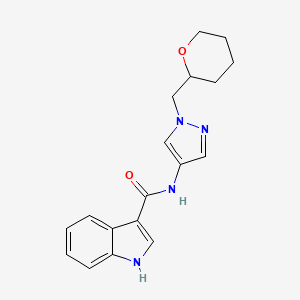
2-Chloro-N'-(2-(naphthalen-1-yl)acetyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N'-(2-(naphthalen-1-yl)acetyl)acetohydrazide, also known as CNAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CNAH is a hydrazide derivative of 2-chloro-N-(2-naphthyl)acetamide and has a molecular formula of C17H14ClN3O.
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have reported the synthesis and structural characterization of naphthalene-1-yl derivative compounds, aiming at various applications. For instance, the synthesis of derivatives through reactions involving naphthalene-1-yl components has been detailed, highlighting the compound's potential as an intermediate in producing pharmacologically active molecules. These processes typically involve multi-step organic syntheses, including condensation, acylation, and cyclization reactions, to obtain targeted molecules with potential biological activities (Salahuddin et al., 2014; Xu Shen et al., 2017).
Anticancer Activity
Compounds derived from 2-Chloro-N'-(2-(naphthalen-1-yl)acetyl)acetohydrazide have been evaluated for their anticancer properties. These studies involve the synthesis of naphthalene-1-ylmethyl derivatives, followed by in vitro evaluation against various cancer cell lines. Some derivatives have shown promising activity against specific types of cancer, such as breast cancer, indicating the potential of these compounds in developing new anticancer therapies (Salahuddin et al., 2014).
Antimicrobial Activity
Research has also focused on the antimicrobial potential of naphthalene-1-yl derivative compounds. These studies have synthesized a range of derivatives and evaluated their activities against various bacterial strains. Some compounds have demonstrated effective antimicrobial properties, suggesting their potential use in treating bacterial infections (Richa Gupta & R. P. Chaudhary, 2013; D. Azarifar & Maseud Shaebanzadeh, 2002).
Antiviral and Other Biological Activities
Some studies have extended to evaluating the antiviral activities of naphthalene-1-yl derivatives, particularly against HIV. These compounds were synthesized and tested for their ability to inhibit HIV replication, with some showing moderate activity. This highlights the diverse therapeutic potential of naphthalene-1-yl derivatives, including antiviral applications (P. Zhan et al., 2010).
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the naphthalene nucleus in the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit viral replication in the case of antiviral activity, reduce inflammation in the case of anti-inflammatory activity, and inhibit cell proliferation in the case of anticancer activity .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways depending on their biological activity . For example, antiviral compounds may interfere with the viral replication pathway, while anticancer compounds may affect cell proliferation pathways .
Pharmacokinetics
A related compound, 2-(naphthalen-1-yl)acetohydrazide, has been reported to have high gastrointestinal absorption and is predicted to be bbb (blood-brain barrier) permeant .
Result of Action
For instance, indole derivatives have been reported to inhibit viral replication, reduce inflammation, and inhibit cell proliferation .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)-2-naphthalen-1-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-9-14(19)17-16-13(18)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSNXFHUQFKFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B2528321.png)
![1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol](/img/structure/B2528322.png)
![4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2528323.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2528324.png)

![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)

![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2528329.png)
![1-[3-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazine-7-carbonyl)phenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2528330.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2528331.png)
![N-[1-(3-Bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-cyanopyridine-3-sulfonamide](/img/structure/B2528335.png)

![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2528340.png)